molecular formula C14H16N4O3S B2940598 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide CAS No. 1428373-33-4

1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide

Cat. No. B2940598
CAS RN: 1428373-33-4
M. Wt: 320.37
InChI Key: HNGNXQBROQRNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide, also known as CPI-1205, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to several diseases, including cancer. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.

Mechanism of Action

1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the packaging of DNA, and recruit other proteins to the site, leading to the activation of gene expression. This compound binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and blocking the activation of gene expression. This leads to the inhibition of cell growth and survival in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of cancer cells in preclinical models. In addition, this compound has been shown to sensitize cancer cells to other treatments, such as chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for diseases such as rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

One advantage of 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it a viable option for clinical development. However, one limitation of this compound is its potential for resistance development, which may limit its efficacy in the long term.

Future Directions

There are several potential future directions for the development of 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide. One area of interest is the combination of this compound with other treatments, such as immune checkpoint inhibitors, to improve the efficacy of cancer therapy. Another area of interest is the development of biomarkers to predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, the development of second-generation BET inhibitors with improved efficacy and reduced resistance development is an area of active research.

Synthesis Methods

The synthesis of 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide involves several steps, including the preparation of the cyclopropylsulfonyl azide, the indazole-6-carboxylic acid, and the azetidine-3-carboxylic acid. These intermediates are then coupled together using standard peptide coupling methods to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide has been extensively studied in preclinical models of cancer, including multiple myeloma, acute myeloid leukemia, and prostate cancer. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the activity of BET proteins. This compound has also been shown to sensitize cancer cells to other treatments, such as chemotherapy and radiation therapy, making it a promising combination therapy option.

properties

IUPAC Name

1-cyclopropylsulfonyl-N-(1H-indazol-6-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c19-14(10-7-18(8-10)22(20,21)12-3-4-12)16-11-2-1-9-6-15-17-13(9)5-11/h1-2,5-6,10,12H,3-4,7-8H2,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGNXQBROQRNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.